molecular formula C3H10ClN3O B1145684 3-Hydrazinylpropanamide hydrochloride CAS No. 1337881-15-8

3-Hydrazinylpropanamide hydrochloride

Cat. No.: B1145684
CAS No.: 1337881-15-8
M. Wt: 139.584
InChI Key:
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Description

3-hydrazinylpropanaMide hydrochloride is a chemical compound with the molecular formula C3H10ClN3O and a molecular weight of 139.584 g/mol It is a derivative of propanamide, featuring a hydrazinyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydrazinylpropanaMide hydrochloride typically involves the reaction of 3-chloropropanamide with hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction proceeds as follows:

ClCH2CH2CONH2+N2H4H2OH2NNHCH2CH2CONH2HCl\text{ClCH}_2\text{CH}_2\text{CONH}_2 + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{H}_2\text{N}-\text{NHCH}_2\text{CH}_2\text{CONH}_2 \cdot \text{HCl} ClCH2​CH2​CONH2​+N2​H4​⋅H2​O→H2​N−NHCH2​CH2​CONH2​⋅HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-hydrazinylpropanaMide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other nitrogen-containing compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while reduction can produce amines.

Scientific Research Applications

3-hydrazinylpropanaMide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-hydrazinylpropanaMide hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydrazinylpropanaMide hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. Its versatility makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-hydrazinylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3O.ClH/c4-3(7)1-2-6-5;/h6H,1-2,5H2,(H2,4,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAULAWKHIHZTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNN)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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